![molecular formula C12H16N2O2 B1485249 (2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098157-76-5](/img/structure/B1485249.png)
(2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
“(2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C10H14N2O2 . It’s also known as 1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular weight of this compound is 194.23 . The molecular structure analysis would typically involve techniques like NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, storage conditions, etc. For this compound, the molecular weight is 194.23 . Other specific physical and chemical properties weren’t available in the search results.Scientific Research Applications
Novel Synthetic Approaches
A significant area of research involving (2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid focuses on the development of novel synthetic methodologies. For instance, Quiroga et al. (2007) described the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. This synthesis approach uses a novel protocol that renders good to excellent yields with short reaction times and proceeds in a regiospecific fashion, highlighting the compound's role in facilitating efficient and environmentally friendly synthetic routes (Quiroga et al., 2007).
Structural Analysis
Another critical application area is in the structural analysis of related compounds. Borisova et al. (2016) explored the stereochemical peculiarities of similar compounds, providing insights into their molecular structure through X-ray structural analysis. This research demonstrates the compound's utility in understanding structural properties and reactivity, contributing to the broader knowledge of pyrazole derivatives (Borisova et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Research on polysubstituted pyrazoles, including those related to (2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, has shown promising biological activities. Farghaly et al. (2001) documented the synthesis and potential antimicrobial and anti-inflammatory activities of some pyrazole derivatives. This study highlights the compound's relevance in designing new therapeutic agents with antimicrobial and anti-inflammatory properties (Farghaly et al., 2001).
Biological Activity Studies
Further extending the scope of scientific research applications, Modzelewska-Banachiewicz et al. (2009) investigated the synthesis and biological activity of isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid. This research illustrates the compound's role in the development of substances with potential antiviral and immunomodulating activities, showcasing its importance in medicinal chemistry (Modzelewska-Banachiewicz et al., 2009).
properties
IUPAC Name |
(E)-3-[1-(cyclopentylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)6-5-11-7-13-14(9-11)8-10-3-1-2-4-10/h5-7,9-10H,1-4,8H2,(H,15,16)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVCMXRNCCIZKS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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